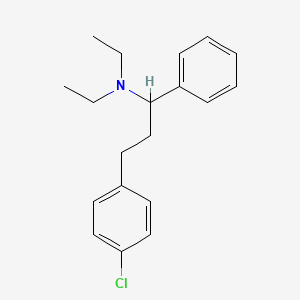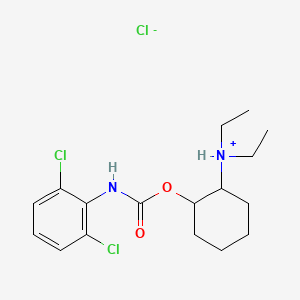
Barium silicide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium silicide is a compound composed of barium and siliconThis compound exists in different stoichiometries, such as barium monosilicide (BaSi) and barium disilicide (BaSi₂), each with unique properties and applications .
Preparation Methods
Barium silicide can be synthesized through several methods. One common approach is the vapor phase conversion method, where silicon nanowire arrays are converted to this compound nanowires by reacting with barium vapor at high temperatures (around 930°C) . Another method involves high-dose ion implantation of barium ions into silicon substrates, followed by annealing . Industrial production methods may include magnetron sputtering and molecular beam epitaxy, although these techniques can be costly .
Chemical Reactions Analysis
Barium silicide undergoes various chemical reactions, including oxidation and reduction. For instance, it can react with oxygen to form barium oxide and silicon dioxide. The compound is also known to react with acids, releasing hydrogen gas and forming barium salts and silicon compounds. Common reagents used in these reactions include oxygen, acids, and other oxidizing or reducing agents .
Scientific Research Applications
Barium silicide has several scientific research applications. In the field of solar energy, it is used to create nanowire arrays for potential solar cell applications due to its high light absorption coefficient and carrier mobility . It is also studied for its potential use in thermoelectric materials, which can convert waste heat into electricity . Additionally, this compound is explored for its applications in electronics, such as low-resistance contacts and elements of silicon integrated circuits .
Mechanism of Action
The mechanism of action of barium silicide in its applications is primarily based on its semiconducting properties. The compound has direct and indirect bandgaps, which allow it to absorb and convert light into electrical energy efficiently . In thermoelectric applications, its ability to conduct electricity while maintaining a temperature gradient is crucial for converting heat into electrical energy .
Comparison with Similar Compounds
Barium silicide can be compared with other silicides, such as magnesium silicide (Mg₂Si), calcium silicide (CaSi₂), and strontium silicide (SrSi₂). These compounds share similar properties, such as high melting points and semiconducting behavior. this compound is unique due to its specific bandgap values and high carrier mobility, making it particularly suitable for solar and thermoelectric applications .
Properties
CAS No. |
12009-35-7 |
|---|---|
Molecular Formula |
BaSi2 |
Molecular Weight |
193.50 g/mol |
InChI |
InChI=1S/Ba.2Si/q+2;2*-1 |
InChI Key |
SLZXMZVNEHADNR-UHFFFAOYSA-N |
Canonical SMILES |
[Si-].[Si-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


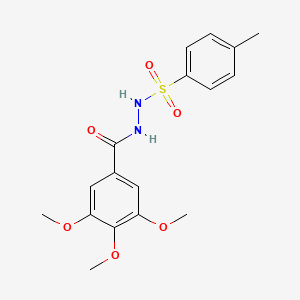
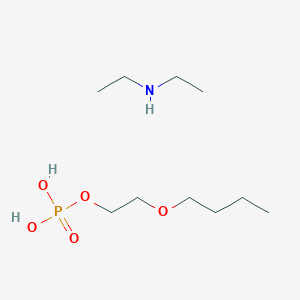
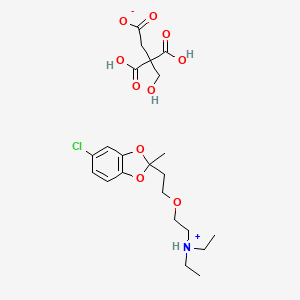
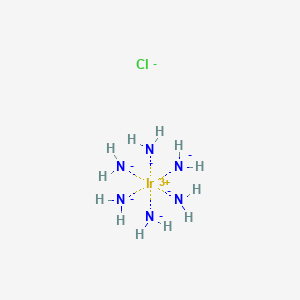

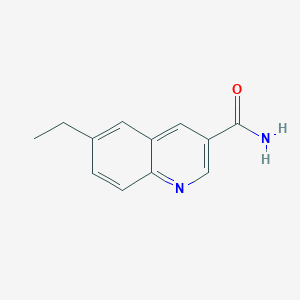
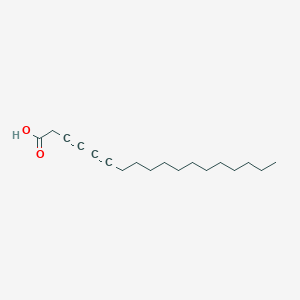
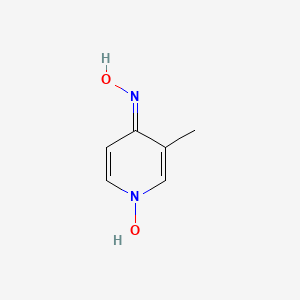
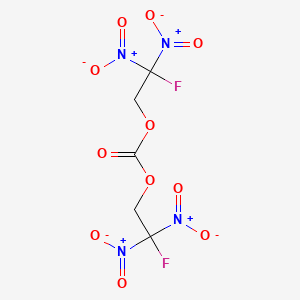
![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)
